Cas no 1205-64-7 (3-Methyldiphenylamine)

3-Methyldiphenylamine 化学的及び物理的性質
名前と識別子
-
- 3-Methyldiphenylamine
- Methyldiphenylamine
- N-phenyl-m-toluidine
- 3-methyl-N-phenylaniline
- Benzenamine, 3-methyl-N-phenyl-
- N-Phenyl-3-methylaniline
- 3-methyl-N-phenyl-aniline
- N-3-METHYLPHENYL-ANILINE
- TWPMMLHBHPYSMT-UHFFFAOYSA-N
- 7597YZ9367
- (3-methylphenyl)phenylamine
- N-(3-Methylphenyl)aniline
- 3-Methyl-N-phenylbenzenamine
- 9XG
- phenyl-m-tolyl-amine
- 3-methylphenylaniline
- 3-methyl diphenylamine
- 3'-methyldiphenylamine
- SMR000066403
- 3-methyl diphenyl amine
- n-pheny
- HMS2163N19
- 3-methyl phenylphenylamine
- EINECS 214-885-8
- N-(3-Methylphenyl)-N-phenylamine
- DTXCID7024790
- M-TOLUIDINE, N-PHENYL-
- SY005734
- STR05109
- M1258
- 1205-64-7
- CHEMBL1339734
- phenyl-m-tolylamine
- CS-W017038
- AM20060496
- I10224
- Z56969333
- InChI=1/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3
- Q27266367
- N-PHENYL-3-TOLUIDINE
- Tox21_301615
- HMS3318B18
- NCGC00256191-01
- MLS000056516
- 3-methyl-N-phenyl-aniline;3-Methyldiphenylamine
- MFCD00008530
- SCHEMBL234363
- 3-Methyldiphenylamine, 98%
- NS00023923
- TWPMMLHBHPYSMT-UHFFFAOYSA-
- EN300-17640
- DTXSID9044790
- BCP34297
- N-Phenyl-m-toluidine;3-Methyl-N-phenylaniline;Benzenamine, 3-methyl-N-phenyl-
- AKOS000121620
- N-(3-Methylphenyl)-N-phenylamine #
- FT-0616155
- A804536
- W-108473
- METHYL4-(CHLOROSULFONYL)-2,5-DIMETHYL-3-FUROATE
- CAS-1205-64-7
- UNII-7597YZ9367
-
- MDL: MFCD00008530
- インチ: 1S/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3
- InChIKey: TWPMMLHBHPYSMT-UHFFFAOYSA-N
- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]
計算された属性
- せいみつぶんしりょう: 183.10500
- どういたいしつりょう: 183.104799
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 褐色の液体
- 密度みつど: 1.066 g/mL at 25 °C(lit.)
- ゆうかいてん: 27-33°C
- ふってん: 315 °C/724 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.635(lit.)
- PSA: 12.03000
- LogP: 3.81160
- ようかいせい: 水不溶物
3-Methyldiphenylamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
3-Methyldiphenylamine 税関データ
- 税関コード:2921440000
- 税関データ:
中国税関番号:
2921440000概要:
2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%
3-Methyldiphenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018150-500g |
3-Methyl-N-phenylaniline |
1205-64-7 | 98% | 500g |
¥1129.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018150-100g |
3-Methyl-N-phenylaniline |
1205-64-7 | 98% | 100g |
¥224.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005734-10g |
3-Methyldiphenylamine |
1205-64-7 | ≥98% | 10g |
¥25.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005734-100g |
3-Methyldiphenylamine |
1205-64-7 | ≥98% | 100g |
¥196.00 | 2024-07-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M102489-500g |
3-Methyldiphenylamine |
1205-64-7 | 98% | 500g |
¥759.90 | 2023-09-02 | |
Apollo Scientific | OR350228-100g |
3-Methyldiphenylamine |
1205-64-7 | 98+% | 100g |
£25.00 | 2025-03-21 | |
Chemenu | CM118241-500g |
3-Methyldiphenylamine |
1205-64-7 | 95+% | 500g |
$123 | 2023-01-10 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005734-25g |
3-Methyldiphenylamine |
1205-64-7 | ≥98% | 25g |
¥49.00 | 2024-07-09 | |
abcr | AB174821-100 g |
3-Methyldiphenylamine, 98%; . |
1205-64-7 | 98% | 100g |
€127.00 | 2023-05-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M102489-100g |
3-Methyldiphenylamine |
1205-64-7 | 98% | 100g |
¥201.90 | 2023-09-02 |
3-Methyldiphenylamine 関連文献
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Akifumi Horio,Tsuneaki Sakurai,G. B. V. S. Lakshmi,Devesh Kumar Avasthi,Masaki Sugimoto,Tetsuya Yamaki,Shu Seki Nanoscale 2016 8 14925
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2. CVIII.—10-Chloro-5 : 10-dihydrophenarsazine and its derivatives. Part VII. The synthesis of the 1-methyl and 3-methyl homologuesCharles Stanley Gibson,John Dobney Andrew Johnson J. Chem. Soc. 1929 767
-
3. CLXIII.—10-Chloro-5 : 10-dihydrophenarsazine and its derivatives. Part IX. The synthesis of nitromethyldiphenylamine-6′-arsinic acids and their conversion into nitromethyl derivatives of 10-chloro-5 : 10-dihydrophenarsazine. Constitution of 10-chloro-5 : 10-dihydrophenarsazineCharles Stanley Gibson,John Dobney Andrew Johnson J. Chem. Soc. 1929 1229
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4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materialsMyoung-Seon Gong,Hyun-Seok Lee,Young-Min Jeon J. Mater. Chem. 2010 20 10735
-
Satoshi Takayama,Takafumi Yatabe,Yu Koizumi,Xiongjie Jin,Kyoko Nozaki,Noritaka Mizuno,Kazuya Yamaguchi Chem. Sci. 2020 11 4074
-
6. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materialsMyoung-Seon Gong,Hyun-Seok Lee,Young-Min Jeon J. Mater. Chem. 2010 20 10735
-
7. CLIV.—The formation of phenoxazinesOscar L. Brady,Cecil Waller J. Chem. Soc. 1930 1218
-
Amir Hossein Ghasemi,Hossein Naeimi New J. Chem. 2020 44 5056
-
Ganghu Wang,Jianhua Zhang,Legen Hu,Jiaquan Wang,Chunyin Zhu Org. Biomol. Chem. 2023 21 754
-
10. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materialsMyoung-Seon Gong,Hyun-Seok Lee,Young-Min Jeon J. Mater. Chem. 2010 20 10735
3-Methyldiphenylamineに関する追加情報
3-Methyldiphenylamine: A Comprehensive Overview
3-Methyldiphenylamine, also known by its CAS number 1205-64-7, is a versatile organic compound with significant applications in various industries. This compound, which belongs to the family of arylamines, has garnered attention due to its unique chemical properties and potential uses in materials science, catalysis, and biomedicine. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its structure-function relationships, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 3-Methyldiphenylamine comprises two phenyl groups attached to an amine functional group, with a methyl substituent located at the meta position of one of the phenyl rings. This configuration imparts the compound with distinct electronic and steric properties. The presence of the amine group facilitates hydrogen bonding, while the phenyl rings contribute to aromaticity and planarity. These features make 3-Methyldiphenylamine a valuable precursor in organic synthesis, particularly in the construction of complex molecules with tailored functionalities.
Recent studies have explored the role of 3-Methyldiphenylamine as a ligand in transition metal catalysis. Researchers have demonstrated that this compound can coordinate with metals such as palladium and nickel, enabling efficient catalytic cycles in cross-coupling reactions. For instance, a 2022 study published in Nature Catalysis highlighted its ability to accelerate Suzuki-Miyaura couplings under mild conditions, showcasing its potential in green chemistry applications. The methyl substitution at the meta position was found to influence the electronic environment around the nitrogen atom, thereby modulating the catalytic activity.
In addition to its catalytic applications, 3-Methyldiphenylamine has been investigated for its role in polymer chemistry. A 2023 paper in Polymer Chemistry reported its use as a building block for synthesizing polyurethanes with enhanced thermal stability and mechanical properties. The compound's ability to form stable amide linkages during polymerization was attributed to its unique combination of steric bulk and hydrogen bonding capabilities.
The synthesis of 3-Methyldiphenylamine has also been optimized in recent years. Traditional methods involved Friedel-Crafts alkylation followed by amination, but these approaches often suffered from poor yields and harsh reaction conditions. A 2021 study introduced a more efficient route utilizing microwave-assisted synthesis, which significantly improved both yield and reaction time. This advancement has made large-scale production more feasible, broadening its industrial applications.
Beyond its chemical applications, 3-Methyldiphenylamine has shown promise in biomedicine. Preclinical studies have indicated that it may possess antioxidant properties, making it a potential candidate for drug development. A 2023 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited moderate activity against reactive oxygen species (ROS), suggesting their potential use in combating oxidative stress-related diseases.
In terms of environmental impact, researchers have begun exploring the biodegradation pathways of 3-Methyldiphenylamine. A 2022 study conducted by the European Chemicals Agency (ECHA) revealed that under aerobic conditions, the compound undergoes microbial degradation within 60 days. This finding is crucial for assessing its environmental safety and ensuring sustainable practices in its production and use.
In conclusion, 3-Methyldiphenylamine, CAS number 1205-64-7, stands out as a multifaceted compound with diverse applications across various fields. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, continue to expand its utility. As research progresses, it is anticipated that this compound will play an even more significant role in driving innovation across industries.
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